![molecular formula C13H18N2O4S B5807639 N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide CAS No. 6098-85-7](/img/structure/B5807639.png)

N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide, also known as N-(4-sulfamoylphenyl)-2,2-dimethylpropionamide, is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as sulbactam, which is a beta-lactamase inhibitor that is used in combination with other antibiotics to treat bacterial infections. Sulbactam was first introduced in the market in the 1980s and has since been used extensively in clinical practice due to its effectiveness against a wide range of bacterial strains.

Wirkmechanismus

Sulbactam works by inhibiting the activity of beta-lactamase enzymes, which are produced by many bacteria to break down beta-lactam antibiotics such as penicillins and cephalosporins. By inhibiting the activity of beta-lactamase enzymes, sulbactam prevents the breakdown of other antibiotics, allowing them to be effective against bacterial infections.

Biochemical and Physiological Effects

Sulbactam has been shown to have minimal side effects and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and has a half-life of approximately one hour. Sulbactam is primarily excreted in the urine and is eliminated from the body within 24 hours of administration.

Vorteile Und Einschränkungen Für Laborexperimente

Sulbactam has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other antibiotics. Additionally, sulbactam has been extensively studied for its antibacterial properties and its role as a beta-lactamase inhibitor, making it a well-established tool for use in laboratory experiments.

One limitation of sulbactam is that it is only effective against bacterial infections and cannot be used to treat viral infections. Additionally, sulbactam may have limited effectiveness against certain bacterial strains that are resistant to other antibiotics.

Zukünftige Richtungen

There are several future directions for research on sulbactam. One area of research is the development of new formulations of sulbactam that are more effective against antibiotic-resistant bacteria. Additionally, research is needed to better understand the mechanism of action of sulbactam and its role in the treatment of bacterial infections. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of sulbactam in the treatment of bacterial infections.

Synthesemethoden

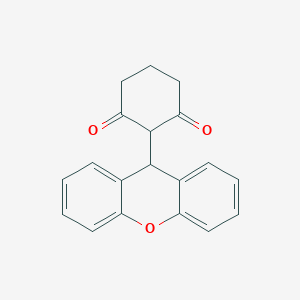

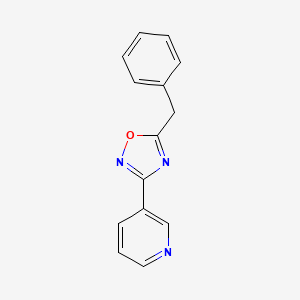

The synthesis of sulbactam involves the reaction of 4-aminobenzenesulfonamide with 2,2-dimethylpropionic acid anhydride in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure sulbactam. The chemical structure of sulbactam is shown below:

Wissenschaftliche Forschungsanwendungen

Sulbactam has been extensively studied for its antibacterial properties and its role as a beta-lactamase inhibitor. It is commonly used in combination with other antibiotics such as ampicillin and cefoperazone to treat bacterial infections. Sulbactam has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics.

Eigenschaften

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-9(16)15-20(18,19)11-7-5-10(6-8-11)14-12(17)13(2,3)4/h5-8H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBKSCACFQELPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358183 |

Source

|

| Record name | N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |

CAS RN |

6098-85-7 |

Source

|

| Record name | N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)

![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)

![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)

![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)

![N-[2-(methylthio)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5807623.png)

![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)